![molecular formula C16H18NO2P B12885177 Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate CAS No. 127802-82-8](/img/structure/B12885177.png)
Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (ethyldiphenylphosphoranylidene)carbamate is a chemical compound with the molecular formula C16H18NO2P It is known for its unique structure, which includes a carbamate group and a phosphoranylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (ethyldiphenylphosphoranylidene)carbamate typically involves the reaction of ethyldiphenylphosphine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Ethyldiphenylphosphine} + \text{Methyl isocyanate} \rightarrow \text{Methyl (ethyldiphenylphosphoranylidene)carbamate} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of Methyl (ethyldiphenylphosphoranylidene)carbamate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (ethyldiphenylphosphoranylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different phosphine derivatives.
Substitution: The carbamate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various carbamate derivatives.
Aplicaciones Científicas De Investigación
Methyl (ethyldiphenylphosphoranylidene)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (ethyldiphenylphosphoranylidene)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phosphoranylidene moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (diphenylphosphoranylidene)carbamate
- Ethyl (diphenylphosphoranylidene)carbamate
- Phenyl (diphenylphosphoranylidene)carbamate
Uniqueness
Methyl (ethyldiphenylphosphoranylidene)carbamate is unique due to the presence of both ethyl and diphenyl groups attached to the phosphoranylidene moiety. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
127802-82-8 |
|---|---|
Fórmula molecular |
C16H18NO2P |
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
methyl N-[ethyl(diphenyl)-λ5-phosphanylidene]carbamate |
InChI |
InChI=1S/C16H18NO2P/c1-3-20(17-16(18)19-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
Clave InChI |
UWFXZKGGBRQZHF-UHFFFAOYSA-N |
SMILES canónico |
CCP(=NC(=O)OC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


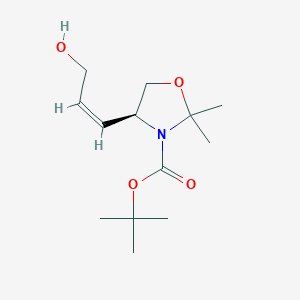
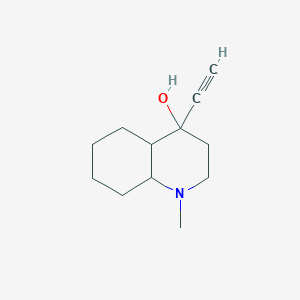
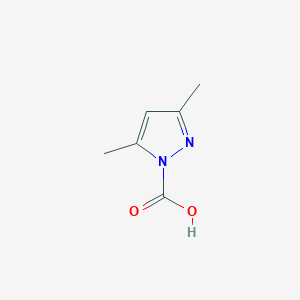

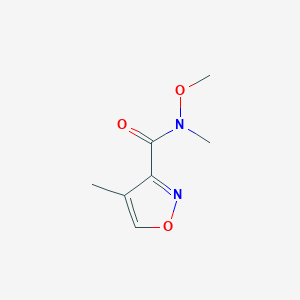


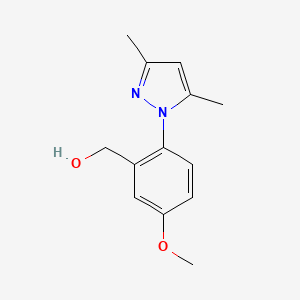

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
